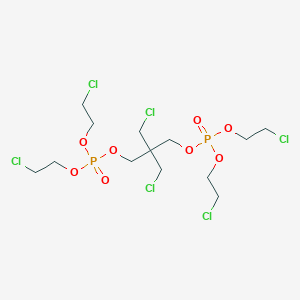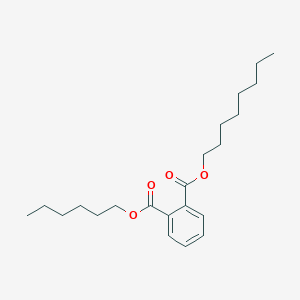
己基辛基邻苯二甲酸酯
描述
Hexyl octyl phthalate is a natural product found in Eleutherococcus sessiliflorus and Polyscias bracteata with data available.
科学研究应用
生物影响研究:己基辛基邻苯二甲酸酯用于研究工业产品中使用的邻苯二甲酸酯的生物影响 (Mankidy 等人,2013).
消费品和医疗器械:它还存在于消费品、地板、墙面覆盖物、食品接触应用和医疗器械中 (Hauser 和 Calafat,2005).
生物医学器械中的慢性毒性:当用作生物医学器械中的增塑剂时,己基辛基邻苯二甲酸酯表现出慢性毒性,远大于其急性毒性 (Lawrence 等人,1975).
对大鼠的影响:在大鼠研究中,已显示该化合物会导致睾丸萎缩和增加尿中锌的排泄 (Foster 等人,1980).
污泥中的持久性:在污泥厌氧消化过程中,发现己基辛基邻苯二甲酸酯具有持久性 (Ziogou 等人,1989).
健康和环境监测:研究人群中邻苯二甲酸酯的水平有助于设定研究优先事项并建立暴露基线,这对公共卫生至关重要 (Silva 等人,2003).
大鼠肝损伤:含有邻苯二甲酸酯(如己基辛基邻苯二甲酸酯)的饮食与大鼠的肝损伤和体重增加有关 (Mann 等人,1985).
水生食物网中的生物积累:这种化学物质有可能在海洋食物网中生物积累和生物放大,引发对其环境影响的担忧 (Mackintosh 等人,2004).
食品产品和包装分析:它在分析食品产品和包装材料中邻苯二甲酸酯的研究中至关重要,突出了潜在的健康风险 (Fierens 等人,2012).
肝细胞培养研究:邻苯二甲酸酯单酯,包括己基辛基邻苯二甲酸酯,用于筛选初级大鼠肝细胞培养中的过氧化物体增殖 (Lake 等人,1987).
作用机制
Target of Action
Hexyl octyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system , affecting hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Hexyl octyl phthalate interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . It can easily bind to transport proteins such as CBG and trigger cortisol levels disruption .
Biochemical Pathways
Hexyl octyl phthalate affects the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It is metabolized through β-oxidation pathway . During the biodegradation of DOP by bacterial consortium, six intermediates were formed, namely hexyl octyl phthalate, di-hexyl phthalate, butyl octyl phthalate, butyl hexyl phthalate, di-butyl phthalate, and mono-butyl phthalate .
Pharmacokinetics
Phthalates in general are known to have a wide distribution in the body due to their lipophilic nature . They can be metabolized and excreted in urine and feces
Result of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can induce neurological disorders and are associated with adverse reproductive outcomes in women and men, type II diabetes and insulin resistance, overweight/obesity, allergy, and asthma .
Action Environment
Phthalates, including hexyl octyl phthalate, are pervasive environmental contaminants due to their widespread applications . They can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of hexyl octyl phthalate .
安全和危害
未来方向
There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Future research should focus on understanding the potential mechanisms of the etiological link between pervasive exposure to phthalates and the development of chronic diseases such as cancer . It is also important to identify sustainable and scalable interventions for increasing public awareness and restricting chronic phthalate exposure .
生化分析
Biochemical Properties
Hexyl octyl phthalate interacts with various biomolecules in biochemical reactions. It has been observed that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of hexyl octyl phthalate have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Cellular Effects
Hexyl octyl phthalate can have various effects on different types of cells and cellular processes. For instance, phthalates are known to disrupt the endocrine system, which can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .
Molecular Mechanism
The mechanism of action of hexyl octyl phthalate involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond .
Temporal Effects in Laboratory Settings
The effects of hexyl octyl phthalate can change over time in laboratory settings. For instance, it has been observed that these contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Dosage Effects in Animal Models
The effects of hexyl octyl phthalate can vary with different dosages in animal models. For instance, phthalates are lipid-soluble, enabling easy storage in adipose tissue for long periods . This suggests that the dosage of hexyl octyl phthalate can influence its storage and effects in animal models.
Metabolic Pathways
Hexyl octyl phthalate is involved in various metabolic pathways. For instance, it has been observed that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of hexyl octyl phthalate involves the formation of several intermediates .
Transport and Distribution
Hexyl octyl phthalate is transported and distributed within cells and tissues. It has been observed that phthalates contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
属性
IUPAC Name |
1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCTXAGBGKLUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069508 | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-62-1 | |
| Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl octyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


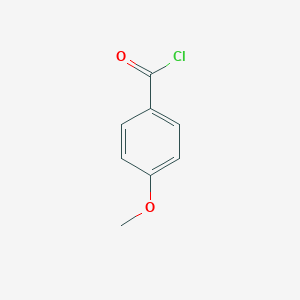

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)
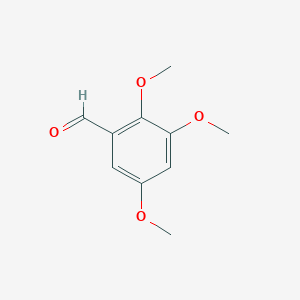

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)


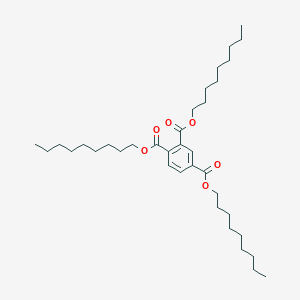


![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

